molecular formula C8H11N3OS B168556 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 185040-35-1

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B168556
CAS RN: 185040-35-1
M. Wt: 197.26 g/mol
InChI Key: GHSAKUXIRGLXHH-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbaldehyde is a compound used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .


Synthesis Analysis

Pyrimidine-5-carboxaldehyde was prepared in a one-pot reaction from 5-bromo-pyrimidine via metal halogen exchange .


Molecular Structure Analysis

The molecular structure of a similar compound, Pyrimidine-5-carboxaldehyde, is represented by the SMILES notation O=CC1=CN=CN=C1 .


Chemical Reactions Analysis

Pyrimidine-5-carboxaldehyde is used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .


Physical And Chemical Properties Analysis

Pyrimidine-5-carboxaldehyde has a melting point of 39°C to 43°C, a density of 1.23, and a boiling point of 80°C to 82°C (4 mmHg). It has a molecular weight of 108.1 g/mol .

Scientific Research Applications

Synthesis of Condensed Azines

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is used in the synthesis of condensed azines. A study demonstrated the transformation of 4,6-dichloropyrimidine-5-carbaldehyde, which is structurally related, into pyrido[2,3-d]pyrimidine and further into pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Bakulina et al., 2014).

Antimicrobial Applications

In another study, related pyrimidine derivatives synthesized through reactions involving pyrimidine-5-ethyl carboxylate showed potential as antimicrobial agents. These findings indicate the possible use of this compound in developing new antimicrobial compounds (Abu-Melha, 2014).

Facile One-Pot Synthesis of Purines

This compound can be used in the synthesis of purines. Research has shown that reactions with nitriles in the presence of dry hydrogen chloride can lead to the formation of purine derivatives. This indicates its potential use in the facile and versatile one-pot synthesis of purines, which are important in pharmaceutical and biochemical research (Perandones & Soto, 1997).

Synthesis of Thieno[2,3-d]pyrimidines

The compound plays a role in the synthesis of thieno[2,3-d]pyrimidine derivatives. These derivatives have been prepared from 4,6-dichloropyrimidine-5-carbaldehydes, which suggests potential applications of this compound in similar synthetic routes (Clark et al., 1993).

Interaction with Glycine Esters

A study on the interaction of related pyrimidine carbaldehydes with glycine esters showed the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives, indicating potential uses of this compound in similar reactions to synthesize biologically active compounds (Zinchenko et al., 2018).

Kinetic Studies in Oxidation Reactions

The compound has been studied in oxidation reactions. For instance, kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate were conducted, indicating its relevance in understanding reaction kinetics and mechanisms (Padmini et al., 2016).

Safety and Hazards

Pyrimidine-5-carboxaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to keep it cold and store under Argon .

properties

IUPAC Name

4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSAKUXIRGLXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200629
Record name 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185040-35-1
Record name 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185040-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-ethylamino-2-methylthio-5-pyrimidinemethanol (6.44 g, 32.4 mmol) in 600 mL of chloroform was added manganese oxide (21.0 g, 241 mmol) over 3 minutes. The suspension was stirred at room temperature for 2 hours, and an additional 5.5 g of manganese oxide was added. Stirring was continued for 4.5 hours. The mixture was then filtered through celite washing with chloroform. The filtrate was concentrated in vacuo to give 6.25 g (97%) of 4-ethylamino-2-methylthio-5-formylpyrimidine; mp 58°-61° C.
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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